molecular formula C19H18N2O4 B7614209 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B7614209
M. Wt: 338.4 g/mol
InChI Key: AJJMKDCAQHLJQF-UHFFFAOYSA-N
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Description

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-18(12-3-6-16-17(9-12)25-8-2-7-24-16)19(21-20-11)14-5-4-13(22)10-15(14)23/h3-6,9-10,22-23H,2,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJMKDCAQHLJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and agriculture.

Chemical Structure

The molecular formula of the compound is C19H20N2O4C_{19}H_{20}N_2O_4, and it features a benzene core substituted with a pyrazole and a benzodioxepin moiety. The structural complexity suggests various possible interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzodioxepins have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

CompoundActivityTarget OrganismReference
This compoundAntimicrobialVarious bacteria and fungi
Benzodioxepin derivativesAntifungalPyricularia oryae

Insecticidal Activity

Insecticidal properties have been noted for compounds featuring the pyrazole ring. For example, related compounds exhibited lethal effects on pests such as Mythimna separate and Helicoverpa armigera. The efficacy was attributed to their ability to interfere with insect hormonal systems or metabolic processes.

CompoundActivityTarget InsectMortality Rate (%)Reference
This compoundInsecticidalMythimna separate70% at 500 mg/L

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, causing structural damage.
  • Hormonal Interference : Insecticidal activity may arise from disrupting hormonal signaling pathways in target pests.

Case Studies

Several case studies have documented the efficacy of related compounds:

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of benzodioxepin derivatives against Pyricularia oryae, demonstrating an inhibition rate of up to 77.8% for certain derivatives at specified concentrations. This suggests potential applications in agricultural fungicides.

Case Study 2: Insecticidal Testing

In another investigation, a series of pyrazole-linked compounds were tested for insecticidal properties against common agricultural pests. The results indicated that specific structural modifications enhanced toxicity and selectivity towards target insects.

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